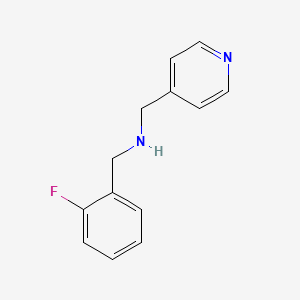

4-(2-Fluorobenzylaminomethyl)pyridine

Description

(RS)-1-(6-Fluoro-indol-1-yl)-propan-2-ol is a racemic propanolamine derivative featuring a fluoro-substituted indole ring at position 1 of the propan-2-ol backbone. The fluorine atom at position 6 of the indole ring is hypothesized to enhance metabolic stability and receptor binding affinity compared to non-halogenated analogs, owing to fluorine’s electronegativity and lipophilicity-modifying effects .

Properties

Molecular Formula |

C13H13FN2 |

|---|---|

Molecular Weight |

216.25 g/mol |

IUPAC Name |

N-[(2-fluorophenyl)methyl]-1-pyridin-4-ylmethanamine |

InChI |

InChI=1S/C13H13FN2/c14-13-4-2-1-3-12(13)10-16-9-11-5-7-15-8-6-11/h1-8,16H,9-10H2 |

InChI Key |

HQHGGSMRWFNBHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC2=CC=NC=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their pharmacological profiles are summarized below:

Table 1: Pharmacological Comparison of Indolyl-Propan-2-ol Derivatives

Key Findings

Adrenoceptor Binding: (RS)-9 and its analogs exhibit balanced α1-, α2-, and β1-adrenoceptor binding, correlating with their antiarrhythmic and hypotensive effects . The fluorine substituent in the target compound may enhance binding specificity or potency compared to methoxy groups, though empirical validation is needed. Propranolol, a β1-selective antagonist, lacks significant α-adrenoceptor activity, highlighting structural determinants of receptor selectivity .

Antiarrhythmic and Hypotensive Effects: (RS)-9 reduces systolic/diastolic blood pressure by 20–30% in preclinical models, comparable to propranolol’s efficacy. However, (RS)-9’s adrenolytic (α/β-blocking) mechanism differs from propranolol’s pure β-blockade . Compounds 10 and 11 show weaker spasmolytic activity, suggesting their cardiovascular effects are primarily adrenoceptor-mediated .

Stereochemical Considerations :

- Racemic mixtures (e.g., (RS)-9) demonstrate lower enantiomeric selectivity compared to resolved forms, though synthesis complexity often favors racemic production .

Propranolol’s 4–5 hour half-life () provides a benchmark for future pharmacokinetic studies of the target compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(2-Fluorobenzylaminomethyl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, Pd(OAc)₂ with XPhos as a ligand in the presence of Cs₂CO₃ facilitates aryl-amine coupling (as seen in fluoropyridine derivatives) . Reflux conditions (e.g., using POCl₃) are effective for cyclization steps, followed by purification via flash column chromatography . Optimization includes adjusting reaction time (12-24 hours), temperature (80-120°C), and stoichiometric ratios (1:1.2 for amine:halide) to improve yields (50-68%) .

Q. Which spectroscopic techniques are critical for characterizing 4-(2-Fluorobenzylaminomethyl)pyridine, and how are data interpreted?

- Methodological Answer : Essential techniques include:

- ¹H/¹³C NMR : Chemical shifts (δ 6.5-8.5 ppm for aromatic protons) and coupling constants (e.g., J = 8-10 Hz for ortho-fluorine interactions) confirm substitution patterns .

- HRMS (ESI) : Validates molecular weight (e.g., [M+H]⁺ peaks within ±0.001 Da of theoretical values) .

- FT-IR : Peaks at ~1600 cm⁻¹ (C=N) and ~1250 cm⁻¹ (C-F) verify functional groups .

Q. What safety protocols are recommended for handling 4-(2-Fluorobenzylaminomethyl)pyridine in laboratory settings?

- Methodological Answer : Key protocols include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors .

- Waste Disposal : Segregate hazardous waste and collaborate with certified disposal services .

Advanced Research Questions

Q. How can computational modeling and X-ray crystallography resolve ambiguities in the structural configuration of 4-(2-Fluorobenzylaminomethyl)pyridine derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electronic properties and optimize geometries, which can be validated against experimental X-ray data. For example, bond lengths (C-F: ~1.34 Å) and dihedral angles (<5° deviation) confirm stereochemistry . Crystallography also identifies π-π stacking interactions in solid-state structures .

Q. What strategies address contradictory NMR data arising from dynamic isomerism in fluorinated pyridine derivatives?

- Methodological Answer : Overlapping signals from (E)/(Z) isomers (e.g., in vinyl or amide groups) can be resolved by:

- Variable-Temperature NMR : Cooling to -40°C slows isomer interconversion, splitting peaks .

- 2D NMR (COSY, NOESY) : Correlates coupling networks and spatial proximity to assign configurations .

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of 4-(2-Fluorobenzylaminomethyl)pyridine in nucleophilic aromatic substitution?

- Methodological Answer : The fluorine atom activates the pyridine ring via inductive effects, lowering the LUMO energy and enhancing electrophilicity. Kinetic studies (monitored by HPLC) show faster substitution at the para position (t₁/₂ = 2 hours vs. 6 hours for non-fluorinated analogs) in reactions with amines or thiols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.